5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products Formed
Reduction: 5-(2,4-Dichlorophenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Agriculture: The compound has shown potential as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole varies depending on its application:
- **Antimicrobial
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-4-5-11(12(16)7-9)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJADNVCKXUUJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358325 |
Source
|
Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694521-58-9 |
Source
|
Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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